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Compound of Interest

Compound Name: K027

Cat. No.: B15577245

For Researchers, Scientists, and Drug Development Professionals

Introduction

K027 is a bisquaternary pyridinium oxime that has emerged as a significant candidate for the
treatment of organophosphate poisoning. Organophosphates, a class of compounds including
nerve agents (like sarin and VX) and pesticides, exert their toxicity by irreversibly inhibiting
acetylcholinesterase (AChE). This enzyme is crucial for the proper functioning of the nervous
system, and its inhibition leads to a cholinergic crisis that can be fatal. K027 functions as a
reactivator of organophosphate-inhibited AChE, restoring the enzyme's function and mitigating
the toxic effects of the poison. This guide provides a comprehensive overview of the chemical
structure, properties, and biological activity of K027, intended for researchers and
professionals in the field of drug development.

Chemical Structure and Properties

K027 is chemically identified as 1-[4-hydroxyiminomethylpyridinium]-3-(carbamoylpyridinium)
propane dibromide[1][2]. It is an asymmetric bispyridinium oxime, featuring two pyridinium rings
connected by a three-carbon propane linker. One ring carries a nucleophilic oxime group at the
4-position, which is essential for its reactivating function, while the other ring has a carbamoyl

group.
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Property Value Reference
1-(4-
hydroxyiminomethylpyridinium

IUPAC Name yEroy y_p_y_ )
-3-(4-carbamoylpyridinium)
propane dibromide

Molecular Formula Ci6H20Br2N40O2

Molecular Weight 476.17 g/mol

Asymmetric bisquaternary
Type o . [1]
pyridinium oxime

Mechanism of Action

The primary mechanism of action of K027 is the nucleophilic reactivation of the phosphylated
active site of acetylcholinesterase. Organophosphates covalently bind to the serine hydroxyl
group within the active site of AChE, rendering it inactive. The oxime group of K027, in its
deprotonated oximate form, acts as a potent nucleophile that attacks the phosphorus atom of
the organophosphate moiety. This leads to the cleavage of the bond between the
organophosphate and the enzyme, forming a phosphonylated oxime and regenerating the
active acetylcholinesterase.
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AChE Inhibition by Organophosphates and Reactivation by K027.

Quantitative Data
In Vitro Reactivation Efficacy

The reactivation potential of K027 has been evaluated against AChE inhibited by various
organophosphates. The data is summarized below.
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K027
Organophosph Enzyme . Reactivation
Concentration Reference
ate Source (%)
(M)
Human
Tabun Erythrocyte 10-> ~10 [3]
AChE
Human
Tabun Erythrocyte 10-3 ~30 [3]
AChE
Sarin Pig Brain AChE 104 <10 [4]
Sarin Pig Brain AChE 102 100 [4]
VX Rat Brain AChE 103 ~15 [5]
VX Rat Brain AChE 103 ~40 [5]
Human
Paraoxon Erythrocyte 103 ~40 [6]
AChE
Human
Paraoxon Erythrocyte 104 ~86 [7]
AChE
Dichlorvos Rat Erythrocyte 52 pumol/kg (in - ]
(DDVP) AChE vivo)

In Vitro F ivation Kineti t Tabun-Inhibited AChE

Parameter K027 Obidoxime HI-6 Pralidoxime Reference
kr (min—1) ** 0.017 0.021 0.009 0.003 [1]
KD (uM) 166 62 103 250 [1]
r2 102 339 87 12 [1]

(M~tmin=1) **
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kr: reactivation rate constant; KD: dissociation constant of the oxime-inhibited enzyme complex;
kr2: second-order reactivation rate constant.

In Vivo Toxicity

. Route of
Animal Model L. . LDso (mglkg) Reference
Administration

Rat Intramuscular (i.m.) >500 [9]

Experimental Protocols
Synthesis of K027

While a detailed, step-by-step protocol for the synthesis of K027 is not available in the public
domain, the synthesis likely proceeds via a nucleophilic substitution reaction. The general
synthetic strategy would involve the reaction of 1,3-dibromopropane with one equivalent of 4-
pyridinecarboxaldehyde oxime, followed by reaction with one equivalent of isonicotinamide.

Starting Materials

(l,S-Dibromopropane]

Synthesis Steps

- . Step 1: Step 2: K027
@-Pyndlnecarboxaldehyde oxime Second Substltutlon (Purification)

Isonicotinamide

Click to download full resolution via product page

Proposed Synthetic Workflow for K027.
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In Vitro Acetylcholinesterase Reactivation Assay
(Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method for
measuring AChE activity and its reactivation.

1. Reagents and Materials:

» Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)
o Organophosphate inhibitor solution (e.g., paraoxon, sarin surrogate)

» K027 solution at various concentrations

o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

o Acetylthiocholine (ATC) iodide solution (substrate)

e Phosphate buffer (pH 7.4)

» 96-well microplate

e Microplate reader

2. Experimental Procedure:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15577245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. AChE Inhibition:
Incubate AChE with
organophosphate.

2. Reactivation:
Add K027 solution and
incubate.

'

3. Color Development:
Add DTNB and ATC.

'

4. Measurement:
Read absorbance at 412 nm
kinetically.

l

5. Data Analysis:
Calculate % reactivation.

Click to download full resolution via product page

Workflow for In Vitro AChE Reactivation Assay.

Step-by-step Protocol:

¢ Enzyme Inhibition:
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o In the wells of a 96-well plate, add a solution of AChE.

o Add the organophosphate inhibitor solution to the wells and incubate for a specific time
(e.g., 30 minutes) to allow for complete inhibition of the enzyme. Include a control group
with no inhibitor.

e Reactivation:
o To the inhibited enzyme solutions, add different concentrations of K027.
o Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation to occur.
o Measurement of AChE Activity:
o To initiate the colorimetric reaction, add DTNB solution to all wells.
o Add the substrate, acetylthiocholine iodide, to all wells to start the enzymatic reaction.

o Immediately place the microplate in a plate reader and measure the change in absorbance
at 412 nm over time (e.g., every minute for 10 minutes). The rate of change in absorbance
is proportional to the AChE activity.

o Data Analysis:
o Calculate the rate of reaction for each well.

o The percentage of reactivation is calculated using the following formula: % Reactivation =
[(Rate of reactivated sample - Rate of inhibited sample) / (Rate of uninhibited control -
Rate of inhibited sample)] x 100

Conclusion

K027 is a promising and potent reactivator of organophosphate-inhibited acetylcholinesterase
with a favorable low toxicity profile. Its efficacy against a range of nerve agents and pesticides
has been demonstrated in numerous in vitro and in vivo studies. The data presented in this
guide highlights the potential of K027 as a broad-spectrum antidote for organophosphate
poisoning. Further research, including detailed pharmacokinetic and pharmacodynamic
studies, is warranted to fully elucidate its clinical potential. The provided experimental
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framework can serve as a basis for researchers to further investigate the properties and
applications of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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